molecular formula C11H10ClNO3 B3136401 Ethyl 2-chloro-5-oxo-6,7-dihydro-5H-cyclopenta[b]pyridine-6-carboxylate CAS No. 41598-57-6

Ethyl 2-chloro-5-oxo-6,7-dihydro-5H-cyclopenta[b]pyridine-6-carboxylate

Cat. No.: B3136401
CAS No.: 41598-57-6
M. Wt: 239.65 g/mol
InChI Key: IXNTUKGQTDODGC-UHFFFAOYSA-N
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Description

Ethyl 2-chloro-5-oxo-6,7-dihydro-5H-cyclopenta[b]pyridine-6-carboxylate is a heterocyclic compound with a molecular formula of C11H10ClNO3 and a molecular weight of 239.66 g/mol . This compound is known for its unique structure, which includes a cyclopenta[b]pyridine ring system. It is used in various chemical and pharmaceutical applications due to its reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-chloro-5-oxo-6,7-dihydro-5H-cyclopenta[b]pyridine-6-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-chloronicotinic acid with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions, leading to the formation of the desired cyclopenta[b]pyridine ring system .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and solvents that are easily recoverable and recyclable can make the process more sustainable and cost-effective .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-chloro-5-oxo-6,7-dihydro-5H-cyclopenta[b]pyridine-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethyl 2-chloro-5-oxo-6,7-dihydro-5H-cyclopenta[b]pyridine-6-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-chloro-5-oxo-6,7-dihydro-5H-cyclopenta[b]pyridine-6-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-chloro-5-oxo-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylate
  • Ethyl 2-chloro-5-oxo-6,7-dihydro-5H-cyclopenta[b]pyridine-4-carboxylate

Uniqueness

Ethyl 2-chloro-5-oxo-6,7-dihydro-5H-cyclopenta[b]pyridine-6-carboxylate is unique due to its specific substitution pattern on the cyclopenta[b]pyridine ring. This unique structure can lead to distinct chemical reactivity and biological activity compared to its analogs .

Properties

IUPAC Name

ethyl 2-chloro-5-oxo-6,7-dihydrocyclopenta[b]pyridine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO3/c1-2-16-11(15)7-5-8-6(10(7)14)3-4-9(12)13-8/h3-4,7H,2,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXNTUKGQTDODGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC2=C(C1=O)C=CC(=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 2-chloro-5-oxo-6,7-dihydro-5H-cyclopenta[b]pyridine-6-carboxylate
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Ethyl 2-chloro-5-oxo-6,7-dihydro-5H-cyclopenta[b]pyridine-6-carboxylate
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Ethyl 2-chloro-5-oxo-6,7-dihydro-5H-cyclopenta[b]pyridine-6-carboxylate
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Ethyl 2-chloro-5-oxo-6,7-dihydro-5H-cyclopenta[b]pyridine-6-carboxylate
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Ethyl 2-chloro-5-oxo-6,7-dihydro-5H-cyclopenta[b]pyridine-6-carboxylate
Reactant of Route 6
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Ethyl 2-chloro-5-oxo-6,7-dihydro-5H-cyclopenta[b]pyridine-6-carboxylate

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